molecular formula C55H33N5 B14125294 2,3,5,6-tetra(N-carbazolyl)benzonitrile

2,3,5,6-tetra(N-carbazolyl)benzonitrile

Cat. No.: B14125294
M. Wt: 763.9 g/mol
InChI Key: QGFMAHGYJHNBJH-UHFFFAOYSA-N
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Description

This compound is part of the carbazole family, known for its excellent photochemical and thermal stability, as well as its good hole-transport ability . The structure of 2,3,5,6-tetra(N-carbazolyl)benzonitrile consists of a benzonitrile core with four carbazolyl groups attached at the 2, 3, 5, and 6 positions, making it a highly conjugated system.

Preparation Methods

The synthesis of 2,3,5,6-tetra(N-carbazolyl)benzonitrile typically involves organic synthetic methods. One common approach is to start with a suitable benzonitrile precursor and introduce the carbazolyl groups through a series of reactions. The specific reaction conditions and reagents can vary, but they often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,3,5,6-tetra(N-carbazolyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form different products depending on the specific conditions and reagents used . The major products formed from these reactions can vary, but they often involve modifications to the carbazolyl groups or the benzonitrile core.

Scientific Research Applications

2,3,5,6-tetra(N-carbazolyl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In industry, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport ability and thermal stability .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetra(N-carbazolyl)benzonitrile involves its ability to act as a donor-acceptor fluorophore. The carbazolyl groups act as electron donors, while the benzonitrile core acts as an electron acceptor. This unique arrangement allows the compound to exhibit thermally activated delayed fluorescence (TADF), which is a key property for its use in OLEDs and other electronic devices . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to transport charge and emit light efficiently.

Comparison with Similar Compounds

2,3,5,6-tetra(N-carbazolyl)benzonitrile can be compared to other similar compounds, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and 2,5-di(N,N′-carbazolyl)terephthalonitrile . These compounds share similar structural features and properties, but they differ in the specific arrangement of the carbazolyl groups and the presence of additional functional groups. The unique arrangement of the carbazolyl groups in this compound gives it distinct photochemical and electronic properties, making it particularly suitable for certain applications in electronic devices and materials science.

Properties

Molecular Formula

C55H33N5

Molecular Weight

763.9 g/mol

IUPAC Name

2,3,5,6-tetra(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H

InChI Key

QGFMAHGYJHNBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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